![molecular formula C12H8BrF3N4 B2553599 3-bromo-N-cyano-N-{[1-(difluoromethyl)-1H-imidazol-2-yl]methyl}-4-fluoroaniline CAS No. 1423516-38-4](/img/structure/B2553599.png)
3-bromo-N-cyano-N-{[1-(difluoromethyl)-1H-imidazol-2-yl]methyl}-4-fluoroaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-N-cyano-N-{[1-(difluoromethyl)-1H-imidazol-2-yl]methyl}-4-fluoroaniline is an intriguing compound, known for its unique chemical structure and diverse potential applications. The presence of multiple functional groups such as bromine, cyano, and fluoro moieties contributes to its reactivity and versatility in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-N-cyano-N-{[1-(difluoromethyl)-1H-imidazol-2-yl]methyl}-4-fluoroaniline typically involves a multi-step process:
Formation of the Imidazole Moiety: : The synthesis begins with the preparation of the 1-(difluoromethyl)-1H-imidazole derivative. This can be achieved through the cyclization of appropriate precursors in the presence of an acid catalyst.
Bromination and Fluorination: : The aromatic ring undergoes selective bromination and fluorination to introduce the respective halogen atoms at specific positions. Reagents such as bromine or N-bromosuccinimide (NBS) and fluorine gas or a suitable fluorinating agent are employed.
Cyano Group Introduction: : The cyano group is introduced via a nucleophilic substitution reaction, often involving cyanide sources like potassium cyanide (KCN) under mild conditions.
Coupling Reaction: : Finally, the difluoromethyl-imidazole is coupled with the brominated and fluorinated aromatic ring through a coupling reaction, facilitated by catalysts like palladium(II) acetate and ligands to form the target compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may be scaled up with optimizations for yield and purity. Continuous flow reactors, advanced catalytic systems, and controlled reaction environments help achieve efficient large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : The compound can undergo oxidation, particularly at the difluoromethyl group, to form corresponding carbonyl derivatives.
Reduction: : The cyano group can be reduced to an amine under hydrogenation conditions.
Substitution: : Electrophilic or nucleophilic substitution reactions at the bromine or fluorine positions.
Common Reagents and Conditions
Oxidation: : Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: : Hydrogen gas in the presence of a metal catalyst (e.g., palladium on carbon).
Substitution: : Nucleophiles like amines or thiols, in the presence of bases or catalysts.
Major Products
Oxidized carbonyl derivatives.
Reduced amine derivatives.
Substituted products with various nucleophiles replacing the bromine or fluorine atoms.
Applications De Recherche Scientifique
Chemistry
The compound serves as a versatile intermediate in organic synthesis, aiding the construction of complex molecular architectures.
Biology
Its functional groups make it a candidate for biochemical studies, particularly in probing enzyme activities and receptor bindings.
Medicine
Industry
Used in the production of specialty chemicals and materials with specific reactivity profiles.
Mécanisme D'action
Molecular Targets and Pathways
The compound's bioactivity often involves interaction with enzymes and receptors. The cyano and imidazole groups facilitate binding with active sites, while the halogen atoms can influence the electronic environment, affecting reactivity and interaction dynamics.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Bromo-N-cyano-N-{[1-(difluoromethyl)-1H-imidazol-2-yl]methyl}-aniline
3-Bromo-N-cyano-N-{[1-(trifluoromethyl)-1H-imidazol-2-yl]methyl}-4-fluoroaniline
3-Chloro-N-cyano-N-{[1-(difluoromethyl)-1H-imidazol-2-yl]methyl}-4-fluoroaniline
Uniqueness
The unique combination of bromine, cyano, imidazole, and fluoro groups in 3-Bromo-N-cyano-N-{[1-(difluoromethyl)-1H-imidazol-2-yl]methyl}-4-fluoroaniline imparts distinct electronic and steric properties, differentiating it from similar compounds and making it particularly valuable in targeted chemical synthesis and research applications.
This detailed article outlines the comprehensive aspects of this compound, highlighting its preparation, reactivity, applications, and comparison with similar compounds.
Propriétés
IUPAC Name |
(3-bromo-4-fluorophenyl)-[[1-(difluoromethyl)imidazol-2-yl]methyl]cyanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrF3N4/c13-9-5-8(1-2-10(9)14)19(7-17)6-11-18-3-4-20(11)12(15)16/h1-5,12H,6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSDHPBCIKFAUPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N(CC2=NC=CN2C(F)F)C#N)Br)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrF3N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
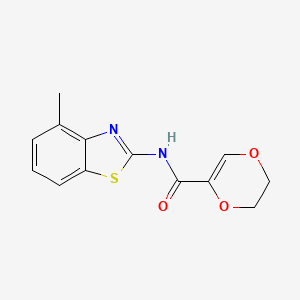
![3-(2-fluorophenyl)-7-[(2-thienylmethyl)amino]pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2553518.png)
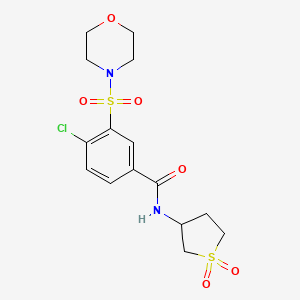
![6-Cyclobutoxyimidazo[1,2-b]pyridazine](/img/structure/B2553522.png)
![N-{2-hydroxy-2-[4-(propan-2-yloxy)phenyl]ethyl}-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2553523.png)
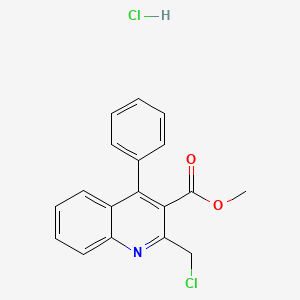
![7-(furan-2-yl)-5-(2-oxo-2-phenylethyl)-2-(piperidin-1-yl)-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-4-one](/img/structure/B2553525.png)
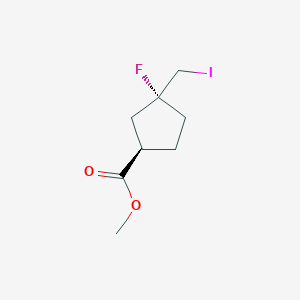
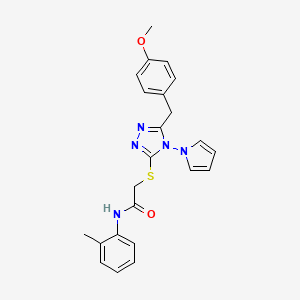
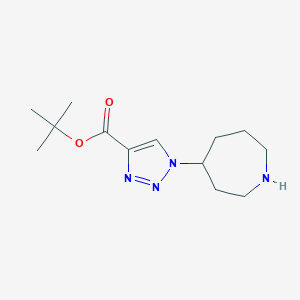
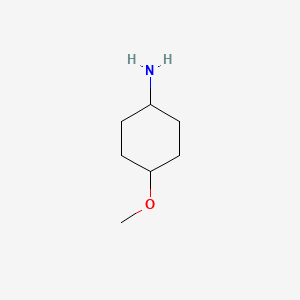
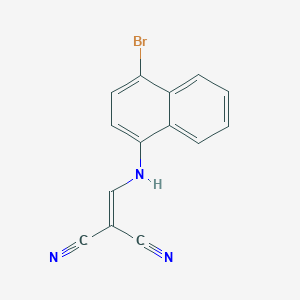
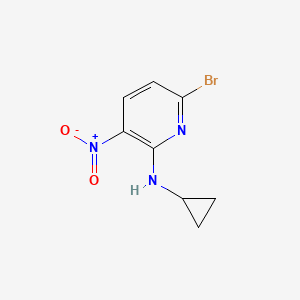
![1-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-(2-thienyl)-1H-pyrazol-5-amine](/img/structure/B2553538.png)
